molecular formula C10H13N3S B13072573 3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine

3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13072573
M. Wt: 207.30 g/mol
InChI Key: BFYUUWMYYJAVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine is a pyrazole-based heterocyclic compound of significant interest in medicinal chemistry and materials science research. It features a 5-ethyl-substituted thiophene ring at the 3-position of the pyrazole core and an amine group at the 5-position, with an additional methyl substituent at the 4-position. Its molecular formula is C 10 H 13 N 3 S, with a molecular weight of 207.30 g/mol. This compound serves as a versatile scaffold or building block for the synthesis of more complex molecules. The primary amine group on the pyrazole ring is amenable to various reactions, including N-alkylation and acylation to form amides, typically yielding between 65-85% under standard conditions . Furthermore, the thiophene moiety enables participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures with moderate to good yields . The compound's structure makes it a valuable precursor for developing potential therapeutic agents. Thiophene derivatives are widely investigated for a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Similarly, 5-aminopyrazole derivatives are recognized as important pharmacophores and are found in compounds tested as kinase inhibitors, GABA inhibitors, and antibacterial agents . The synthesis of such functionalized thiophene-pyrazole hybrids often involves multi-step routes, which may include the initial formation of the pyrazole ring followed by the introduction or modification of the thiophene moiety. Research into analogous compounds highlights the importance of reaction conditions and protecting group strategies on synthetic yield . ATTENTION: This product is for Research Use Only. Not for human or veterinary use. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

5-(5-ethylthiophen-2-yl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H13N3S/c1-3-7-4-5-8(14-7)9-6(2)10(11)13-12-9/h4-5H,3H2,1-2H3,(H3,11,12,13)

InChI Key

BFYUUWMYYJAVAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=C(C(=NN2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethylthiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The incorporation of thiophene moieties into pyrazole structures has been shown to enhance their biological activity. For instance, compounds similar to 3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine have demonstrated inhibitory effects on cancer cell proliferation by inducing apoptosis in various cancer cell lines. Research has focused on the mechanism of action, which often involves the modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The presence of the ethylthiophene group is believed to contribute to this activity by enhancing membrane permeability or interfering with metabolic pathways in microbial cells .

Agrochemicals

Pesticide Development
In the field of agrochemicals, 3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine has potential applications as a pesticide. Pyrazole derivatives are known for their insecticidal properties, and modifications to their structure can lead to improved efficacy against specific pests. Research is ongoing to evaluate the effectiveness of this compound in controlling agricultural pests while minimizing environmental impact .

Materials Science

Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in polymer chemistry, particularly in the development of functionalized polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the incorporation of heterocyclic compounds like pyrazoles. Investigations into the synthesis of polymer composites containing 3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine are exploring their potential applications in coatings and advanced materials .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in cancer cell lines; modulation of survival pathways
Antimicrobial PropertiesInhibited growth of bacteria and fungi; potential for new antimicrobial agents
Pesticide DevelopmentEffective against agricultural pests; ongoing efficacy studies
Polymer ChemistryEnhanced thermal stability in polymer composites; potential for advanced materials

Mechanism of Action

The mechanism of action of 3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrazol-5-amine scaffold is versatile, with substituents significantly influencing reactivity, solubility, and biological activity. Key analogs include:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Features
3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine (Target) C10H13N3S 5-Ethylthiophen-2-yl (3), Methyl (4) 207.29 (calc.) Thiophene enhances lipophilicity
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C10H11ClN3 4-Chlorophenyl (3), Methyl (1) 208.67 Chlorine increases electronegativity
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine C16H15N3O 4-Methoxyphenyl (1), Phenyl (3) 265.32 Methoxy improves solubility
3-(4-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine C11H13N3O 4-Methoxyphenyl (3), Methyl (4) 203.24 Planar aromatic system
4-Ethyl-3-phenyl-1H-pyrazol-5-amine C11H13N3 Phenyl (3), Ethyl (4) 187.24 Ethyl enhances steric bulk

Key Observations :

  • Thiophene vs. Phenyl : The thiophene group in the target compound introduces sulfur, which may enhance π-stacking interactions and metabolic stability compared to phenyl-substituted analogs .
  • Solubility Modifiers : Methoxy groups (e.g., in ) improve aqueous solubility, whereas ethyl or methyl groups may prioritize membrane permeability.

Physicochemical Properties

  • Melting Points : Analogs such as 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine exhibit melting points around 98–99°C (unpurified, similar to ), while methoxy-substituted derivatives (e.g., ) may have higher melting points due to hydrogen bonding .
  • Chromatographic Behavior : RP-HPLC retention times (e.g., 11.34 min in method A for ) suggest moderate polarity, comparable to the target compound .

Biological Activity

3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine, identified by its CAS number 1319671-78-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including synthesis methods, mechanisms of action, and case studies.

  • Molecular Formula : C₁₀H₁₃N₃S
  • Molecular Weight : 207.30 g/mol
  • CAS Number : 1319671-78-7

Synthesis and Characterization

The synthesis of 3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine involves multi-step reactions that typically include the formation of the pyrazole ring followed by substitution reactions with ethylthiophene derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including 3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine. For instance, a series of related compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, it is hypothesized that its structural analogs may possess similar properties due to the presence of the pyrazole moiety, which is known for its bioactivity against microbial strains .

Anticancer Potential

Research has indicated that pyrazole derivatives can act as inhibitors of various kinases involved in cancer progression. A study highlighted that structural modifications in pyrazole compounds significantly influenced their efficacy as CDK (cyclin-dependent kinase) inhibitors. Although specific data on 3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine's anticancer activity is scarce, its structural characteristics suggest potential for similar mechanisms .

The precise mechanism by which 3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine exerts its biological effects is not fully elucidated. However, compounds in this class often interact with key molecular targets such as enzymes involved in cell signaling pathways. For example, they may inhibit kinases or other enzymes critical for cellular proliferation and survival .

Case Studies

StudyFindings
Study 1 Investigated a series of pyrazole derivatives for antimicrobial activity; some showed weak antibacterial effects.
Study 2 Assessed CDK inhibitory activities; modifications in structure led to varied potency against cancer cell lines.
Study 3 Evaluated the interaction of pyrazole compounds with bacterial enzymes; suggested potential for antibiotic development.

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